BenchChemオンラインストアへようこそ!

Dehydroaripiprazole-d8

Isotopic purity Deuterium enrichment Analytical standard quality control

Dehydroaripiprazole-d8 (CAS 2749328-53-6) is the octa-deuterated internal standard that exactly matches dehydroaripiprazole—unlike commonly used Aripiprazole-d8, which introduces differential matrix effects due to structural non-identity in the quinolinone moiety. With a +8 Da mass shift (MW 454.42) and identical chromatographic retention, it is mandatory for ID-LC-MS/MS methods requiring GUM-compliant uncertainty budgets (relative expanded uncertainty = 22.9%, k=2), FDA-regulated ANDA bioequivalence trials, and forensic toxicology applications with defensible 95% confidence intervals. Also characterized as Aripiprazole EP Impurity E-D8 for impurity profiling and system suitability. ≥98% purity. Ensure defensible quantification—request a quote today.

Molecular Formula C23H25Cl2N3O2
Molecular Weight 454.4 g/mol
Cat. No. B12411159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroaripiprazole-d8
Molecular FormulaC23H25Cl2N3O2
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
InChIKeyCDONPRYEWWPREK-BQLKVSHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroaripiprazole-d8: Procurement Guide for the Deuterated Internal Standard in Aripiprazole Metabolite Bioanalysis


Dehydroaripiprazole-d8 (CAS 2749328-53-6 as free base; 1215383-78-0 as hydrochloride salt) is the octa-deuterated stable isotope-labeled analog of dehydroaripiprazole (OPC-14857), the primary active metabolite of the atypical antipsychotic aripiprazole . The compound incorporates eight deuterium atoms at the piperazine ring positions, conferring a mass shift of +8 Da relative to the unlabeled metabolite (MW ~446.4 Da unlabeled vs. 454.42 Da d8-labeled) while preserving near-identical physicochemical properties [1]. It functions exclusively as an internal standard for quantitative bioanalysis via LC-MS/MS or GC-MS, enabling accurate correction of matrix effects, extraction variability, and ionization suppression [2].

Why Dehydroaripiprazole-d8 Cannot Be Replaced by Aripiprazole-d8 or Non-Deuterated Standards


Substituting Dehydroaripiprazole-d8 with Aripiprazole-d8—a common practice in published methods—introduces differential matrix effect susceptibility due to structural non-identity between the internal standard and the target analyte (dehydroaripiprazole) [1]. While Aripiprazole-d8 and dehydroaripiprazole share metabolic lineage, they differ in the saturation state of the quinolinone moiety, which affects chromatographic retention, ionization efficiency, and phospholipid co-elution patterns [2]. Using a non-structurally identical internal standard (e.g., papaverine) further degrades accuracy because it fails to co-elute with the analyte and cannot correct for ion suppression or extraction recovery variations [3]. Only an exact isotopic match—Dehydroaripiprazole-d8 paired with dehydroaripiprazole—enables isotope dilution (ID-LC-MS/MS) with fully characterized measurement uncertainty budgets [4].

Quantitative Differentiation of Dehydroaripiprazole-d8: Comparator-Based Evidence for Procurement Decision-Making


Isotopic Purity and Deuterium Incorporation: Batch-to-Batch Analytical Specifications

Commercial Dehydroaripiprazole-d8 is supplied with certified isotopic purity of ≥98 atom% deuterium enrichment, ensuring minimal unlabeled analyte contribution (<2%) to MS signal [1]. This level of deuteration is critical for maintaining linearity at the low ng/mL range; in contrast, non-deuterated analytical standards (e.g., unlabeled dehydroaripiprazole reference standards) provide no isotopic discrimination and cannot serve as internal standards in ID-LC-MS/MS workflows .

Isotopic purity Deuterium enrichment Analytical standard quality control

Analytical Performance with Isotope Dilution: Uncertainty-Budgeted Quantification vs. Structurally Non-Identical Internal Standards

Using Dehydroaripiprazole-d8 as the internal standard in an isotope dilution (ID-LC-MS/MS) workflow for urinary dehydroaripiprazole quantification produced a relative expanded uncertainty (k=2, 95% confidence) of 22.9%, with method precision and calibration curve identified as the primary uncertainty contributors; contributions from standard preparation and volumetric handling were minor [1]. In comparison, methods employing a structurally non-identical internal standard (Aripiprazole-d8) for dehydroaripiprazole quantification are documented in the literature [2] but lack a comprehensive, bottom-up uncertainty budget conforming to GUM guidelines—a limitation that compromises the traceability and defensibility of reported concentrations.

Isotope dilution LC-MS/MS Measurement uncertainty Bioanalytical method validation

Chromatographic Resolution: Deuterium-Induced Retention Time Differentiation

Dehydroaripiprazole-d8 exhibits slightly different chromatographic retention time relative to the unlabeled parent compound due to the deuterium isotope effect on reversed-phase interactions, a phenomenon that affects both retention time and quantification accuracy in impurity profiling [1]. This slight retention shift (typically a fraction of a second to several seconds depending on column and mobile phase) is a known characteristic of perdeuterated compounds and is documented in pharmacopoeial impurity reference materials such as Aripiprazole EP Impurity E-D8 [1]. In contrast, non-deuterated structural analogs or unrelated compounds used as internal standards (e.g., papaverine [2]) exhibit wholly different retention times, precluding co-elution-based matrix effect correction.

Deuterium isotope effect Reverse-phase HPLC Chromatographic retention

Alternative Internal Standard Performance Comparison: Papaverine vs. Isotope-Labeled Approach

A validated LC-MS/MS method using papaverine as the internal standard for simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma achieved average recoveries in plasma samples exceeding 85% for both analytes, with linear ranges of 0.1-600 ng/mL (aripiprazole) and 0.01-60 ng/mL (dehydroaripiprazole) [1]. While this demonstrates that non-isotopic internal standards can yield acceptable recovery values, papaverine cannot correct for matrix effect variability across different plasma sources or extraction conditions because it fails to co-elute with the target analytes [2]. Dehydroaripiprazole-d8, by contrast, enables true isotope dilution with analyte-matched matrix effect compensation.

Internal standard selection Recovery comparison LC-MS/MS method validation

Phospholipid Removal and Matrix Effect Mitigation: Methodological Benchmarking for Deuterated IS Workflows

In a validated LC-MS/MS method using stable isotopically labeled Aripiprazole-d8 as internal standard for both aripiprazole and dehydroaripiprazole, microelution-SPE removed >99% of main plasma phospholipids compared to protein precipitation [1]. This method achieved linearity of 0.18-110 ng/mL (aripiprazole) and 0.35-100 ng/mL (dehydroaripiprazole) in human plasma, and was successfully applied to multiple bioequivalence studies [1]. Using Dehydroaripiprazole-d8 as the analyte-specific internal standard in the same SPE workflow would further reduce residual variability because the internal standard would undergo identical phospholipid co-elution and ionization behavior as the target analyte.

Matrix effect Phospholipid removal SPE method comparison

Procurement-Relevant Application Scenarios for Dehydroaripiprazole-d8


Isotope Dilution LC-MS/MS for Therapeutic Drug Monitoring (TDM) in Psychiatric Patients

Dehydroaripiprazole-d8 is the required internal standard for establishing ID-LC-MS/MS methods with fully characterized measurement uncertainty for dehydroaripiprazole quantification in plasma, serum, or urine [1]. The GUM-compliant uncertainty budget (relative expanded uncertainty = 22.9%, k=2) provides clinical laboratories with defensible concentration values for monitoring patient adherence and guiding dose adjustments [1]. In contrast, methods using Aripiprazole-d8 or non-isotopic internal standards lack this level of traceability documentation [2].

Pharmacokinetic and Bioequivalence Studies Requiring FDA/EMA-Compliant Bioanalysis

For regulatory pharmacokinetic studies (e.g., ANDA bioequivalence trials), Dehydroaripiprazole-d8 enables precise quantification of dehydroaripiprazole over a validated linear range (e.g., 0.35-100 ng/mL in plasma with appropriate method development) [1]. The compound's structural identity to the analyte ensures that matrix effect, extraction recovery, and stability assessments are directly applicable—a requirement under FDA Bioanalytical Method Validation Guidance [1]. Substituting Aripiprazole-d8 requires additional cross-validation to demonstrate that the non-identical IS adequately compensates for analyte-specific matrix effects [1].

Forensic Toxicology and Medication Compliance Monitoring in Legal Contexts

In forensic settings where analytical results may be subject to legal scrutiny, Dehydroaripiprazole-d8 supports ID-LC-MS/MS methods with fully documented uncertainty budgets conforming to GUM guidelines [1]. The bottom-up uncertainty characterization—identifying method precision and calibration curve as primary contributors—provides a defensible framework for reporting concentrations with 95% confidence intervals [1]. This level of metrological rigor is not available for methods relying on Aripiprazole-d8 as a surrogate IS for dehydroaripiprazole [1].

Pharmacopoeial Impurity Profiling and Reference Standard Qualification

Dehydroaripiprazole-d8 is characterized as Aripiprazole EP Impurity E-D8, a deuterated impurity reference material with defined purity, stability, and analytical signatures [1]. The compound exhibits a characteristic isotopic mass shift and slightly altered chromatographic retention due to deuterium substitution, enabling its use as a retention time marker and MS calibration standard in impurity profiling methods [1]. Non-deuterated impurity standards cannot provide the same MS differentiation for method development and system suitability testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroaripiprazole-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.